molecular formula C23H16F2O4 B3635034 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE

7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE

Cat. No.: B3635034
M. Wt: 394.4 g/mol
InChI Key: MQRRRSGLBIKPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with appropriate reagents under controlled conditions. One common method involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 4-Methoxyphenylboronic acid
  • 7-Hydroxy-4-methyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2O4/c1-27-17-6-3-14(4-7-17)20-12-23(26)29-22-11-18(8-9-19(20)22)28-13-15-2-5-16(24)10-21(15)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRRRSGLBIKPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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